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Compound of Interest

Compound Name: 2-Ethynyl-6-fluoropyridine

Cat. No.: B1507394 Get Quote

2-Ethynyl-6-fluoropyridine is a specialized chemical intermediate that combines three

synthetically valuable motifs into one compact molecule: a pyridine ring, a fluorine substituent,

and a terminal alkyne. This unique combination makes it a powerful tool for the rapid

generation of molecular complexity.

The fluoropyridine core is a privileged structure in drug discovery. The strategic incorporation

of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability,

and binding affinity to biological targets.[1][2] The pyridine nitrogen acts as a hydrogen bond

acceptor and modulates the compound's pKa.

The 2-fluoro substituent is a key reactive center. Fluorine is an excellent leaving group in

nucleophilic aromatic substitution (SNAr) reactions, often displaying reactivity hundreds of

times greater than the analogous chloro-substituent.[3][4] This allows for the facile

introduction of a wide array of nucleophiles at a late stage of a synthetic sequence.

The terminal alkyne is a versatile functional handle. It readily participates in a host of

transformations, most notably palladium-catalyzed cross-coupling reactions (such as the

Sonogashira coupling) and cycloadditions, including copper-catalyzed azide-alkyne

cycloaddition ("Click Chemistry").[5][6]

This guide will explore how these features can be leveraged to accelerate research and

development programs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1507394?utm_src=pdf-interest
https://www.benchchem.com/product/b1507394?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11546638/
https://www.researchgate.net/publication/384547327_2'-Fluorinated_nucleoside_chemistry_for_new_drug_discovery_achievements_and_prospects
https://pmc.ncbi.nlm.nih.gov/articles/PMC4227713/
https://www.researchgate.net/publication/37432019_The_Reactivity_of_2-Fluoro-_and_2-Chloropyridines_toward_Sodium_Ethoxide_Factors_Governing_the_Rates_of_Nucleophilic_HetAromatic_Substitutions
https://eprints.soton.ac.uk/450337/1/Accepted_article_30062021.pdf
https://www.researchgate.net/publication/353443555_Sonogashira_cross-coupling_reaction_of_bromocyanofluoro_pyridine_nuclei_access_to_5-_and_6-alkynylfluoropyridinamidoximes_scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1507394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties and Identification
Proper identification and handling begin with a clear understanding of the compound's physical

and chemical identifiers.

Property Value Source(s)

CAS Number 1233205-73-6 [7][8][9]

Molecular Formula C₇H₄FN [9][10][11]

Molecular Weight 121.11 g/mol [8][9][11]

IUPAC Name 2-ethynyl-6-fluoropyridine [8]

Predicted Boiling Point 188.4 ± 25.0 °C [12]

Predicted Density 1.15 ± 0.1 g/cm³ [12]

Physical State Liquid [8]

Purity Typically ≥97% [8][11]

Storage Conditions
Store under inert gas (Nitrogen

or Argon) at 2-8°C
[12]

Synthesis Pathway: Sonogashira Cross-Coupling
The most direct and widely applicable method for synthesizing 2-Ethynyl-6-fluoropyridine is

the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction

couples a terminal alkyne with an aryl or vinyl halide. In this case, the logical precursors are a

halo-fluoropyridine and a protected or gaseous acetylene source.

The preferred starting material is 2-bromo-6-fluoropyridine (CAS: 144100-07-2) due to its

optimal balance of reactivity and stability compared to iodo- or chloro-analogs.[13][14] The

coupling partner is typically trimethylsilylacetylene (TMSA), which serves as a stable, liquid

source of the ethynyl group. A subsequent deprotection step reveals the terminal alkyne.
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Step 1: Sonogashira Coupling
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Caption: Synthetic workflow for 2-Ethynyl-6-fluoropyridine.

Detailed Experimental Protocol: Synthesis
This protocol is a representative example based on established Sonogashira coupling

methodologies and should be adapted and optimized as needed.[5][15]

Vessel Preparation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-

bromo-6-fluoropyridine (1.76 g, 10 mmol, 1.0 equiv),

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 231 mg, 0.2 mmol, 0.02 equiv), and

copper(I) iodide (CuI, 76 mg, 0.4 mmol, 0.04 equiv).

Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15

minutes. This step is critical as the Pd(0) catalyst is sensitive to air.

Reagent Addition: Through the septum, add 40 mL of anhydrous, degassed tetrahydrofuran

(THF), followed by 5.6 mL of triethylamine (TEA, 40 mmol, 4.0 equiv). The base is essential
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to neutralize the HBr formed during the reaction and regenerate the active catalyst.

Alkyne Addition: Add trimethylsilylacetylene (1.47 mL, 10.5 mmol, 1.05 equiv) dropwise to

the stirring mixture.

Reaction: Stir the reaction mixture at room temperature for 16 hours or until TLC/LC-MS

analysis indicates complete consumption of the starting material.

Workup: Dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to

remove catalyst residues. Concentrate the filtrate under reduced pressure.

Deprotection: Dissolve the crude residue in methanol (50 mL) and add potassium carbonate

(2.76 g, 20 mmol, 2.0 equiv). Stir at room temperature for 2 hours.

Purification: Remove the methanol under reduced pressure. Add water (50 mL) and extract

the product with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous

sodium sulfate, filter, and concentrate. Purify the crude product by flash column

chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure 2-
Ethynyl-6-fluoropyridine.

Chemical Reactivity and Synthetic Utility
The true value of 2-Ethynyl-6-fluoropyridine lies in its predictable and versatile reactivity,

allowing for divergent synthesis of complex molecular libraries.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1507394?utm_src=pdf-body
https://www.benchchem.com/product/b1507394?utm_src=pdf-body
https://www.benchchem.com/product/b1507394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1507394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkyne Reactions

SNAr Reaction

2-Ethynyl-6-fluoropyridine

Sonogashira Coupling
(with R-X, Pd/Cu)

C-C bond

[3+2] Cycloaddition
(with Azide, Cu(I))

forms ring

Nucleophilic Aromatic Substitution
(with Nu-H, Base)

C-Nu bond

Internal Alkyne Derivative

Triazole Derivative

2-Substituted Pyridine

Click to download full resolution via product page

Caption: Key reactivity pathways of 2-Ethynyl-6-fluoropyridine.

A. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the electronegativity of fluorine,

makes the C2 position highly susceptible to nucleophilic attack. The reaction proceeds via a

Meisenheimer intermediate and results in the displacement of the fluoride ion.

Causality: The high reactivity is driven by the superior ability of fluorine to stabilize the

developing negative charge in the transition state through its powerful inductive effect,

coupled with the relative weakness of the C-F bond compared to the C-H bonds of the

intermediate.[4]

Scope: This reaction is compatible with a broad range of O-, N-, and S-based nucleophiles,

including alcohols, phenols, primary and secondary amines, and thiols.

Typical Conditions: The reaction is typically run in a polar aprotic solvent like DMSO or DMF,

with a non-nucleophilic base such as K₂CO₃ or DIPEA to deprotonate the incoming

nucleophile. Mild heating (60-100 °C) is often sufficient.
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B. Alkyne-Based Transformations
The terminal alkyne provides a gateway to numerous powerful synthetic transformations.

Sonogashira Coupling: While used in its synthesis, the product itself can act as the alkyne

component in a subsequent Sonogashira reaction with a different aryl or vinyl halide,

enabling the construction of complex diarylacetylene structures.[15][16]

Cycloaddition Reactions: As a terminal alkyne, it is an ideal substrate for [3+2] cycloadditions

with azides (Click Chemistry) to form highly stable 1,2,3-triazole rings, a common linker and

pharmacophore in drug design. It can also participate in [4+2] cycloadditions (Diels-Alder

type reactions) with suitable dienes.[17][18][19]

Spectroscopic Analysis (Predicted)
While a comprehensive public spectral database for this specific compound is limited, its

characteristic spectroscopic signatures can be reliably predicted based on its functional groups

and known data from analogous structures like 2-ethynylpyridine and various fluoropyridines.

[20][21] Researchers should always confirm identity using their own analytical data.
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Technique
Predicted Chemical Shift /
Signal

Rationale

¹H NMR
δ ~7.8-8.0 ppm (m, 1H), δ

~7.2-7.6 ppm (m, 2H)

Aromatic protons on the

pyridine ring, with splitting

patterns influenced by both H-

H and H-F coupling.

δ ~3.2 ppm (s, 1H) Acetylenic proton (C≡C-H).

¹³C NMR δ ~160-165 ppm (d, J≈240 Hz)

C2 carbon directly attached to

fluorine (C-F), showing a large

one-bond C-F coupling

constant.

δ ~140-150 ppm (m) Other aromatic carbons.

δ ~80-85 ppm (2C) Acetylenic carbons (C≡C).

¹⁹F NMR δ ~ -65 to -75 ppm (s)
Single fluorine environment on

the pyridine ring.

IR (Infrared) ν ~3300 cm⁻¹ (sharp, strong)
C-H stretch of the terminal

alkyne.

ν ~2100 cm⁻¹ (weak)
C≡C stretch of the terminal

alkyne.

ν ~1600 cm⁻¹ (strong)
C=C/C=N stretching of the

pyridine ring.

ν ~1200-1250 cm⁻¹ (strong) C-F stretching vibration.[21]

Safety and Handling
As with any laboratory chemical, 2-Ethynyl-6-fluoropyridine should be handled with

appropriate care. While a specific safety data sheet (SDS) may not be universally available, the

precautions for related fluorinated and pyridine-based compounds are applicable.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[22][23]
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Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.

[23][24] Avoid breathing fumes or vapors.

Handling: Wash hands and any exposed skin thoroughly after handling.[22] Keep away from

heat, sparks, open flames, and other ignition sources.

Accidental Release: In case of a spill, absorb with an inert material and place it into a

suitable disposal container. Do not let the product enter drains or waterways.[22]

First Aid:

If on skin: Wash with plenty of soap and water.[22]

If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[22]

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[22]

Conclusion
2-Ethynyl-6-fluoropyridine is more than just a chemical; it is a strategic tool for innovation. Its

well-defined and orthogonal reactivity at two distinct sites—the fluorine and the alkyne—

provides chemists with a reliable and efficient platform for synthesizing novel compounds. By

understanding the principles behind its synthesis and reactivity, researchers can unlock its full

potential to build the next generation of pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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